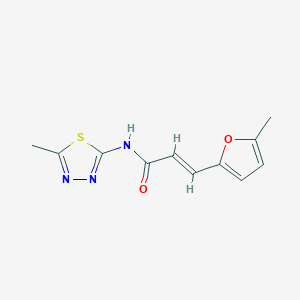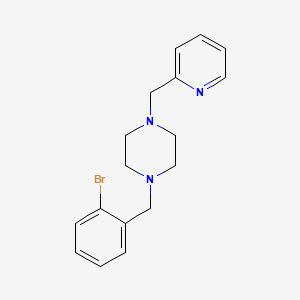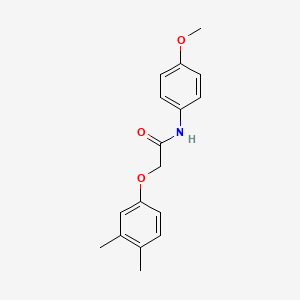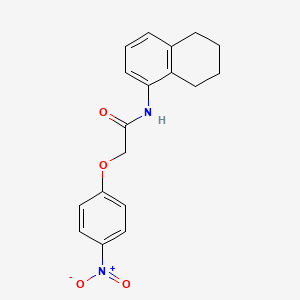
8-hydrazino-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound under study is a purine derivative, characterized by its unique structure and potential for various applications. Purine derivatives have been extensively researched for their biological activities and chemical properties. This compound, in particular, features a hydrazino group attached to the purine core, which may influence its chemical reactivity and interaction with biological systems.
Synthesis Analysis
Synthesis of purine derivatives often involves complex reactions, including alkylation, acylation, and nucleophilic substitution. A common approach for synthesizing such compounds includes starting with a purine base and introducing specific functional groups through targeted chemical reactions. The hydrazino group can be introduced via nucleophilic substitution reactions, leveraging the reactivity of precursor compounds with electrophilic sites on the purine ring.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a purine core, a bicyclic structure consisting of pyrimidine and imidazole rings. The hydrazino group at the 8-position introduces nucleophilic characteristics, potentially affecting the compound's electronic distribution and steric hindrance. Structural analyses, such as X-ray crystallography or NMR spectroscopy, can provide detailed insights into the arrangement of atoms and the compound's conformation.
Chemical Reactions and Properties
Purine derivatives exhibit a wide range of chemical reactivities due to the presence of multiple functional groups. The hydrazino group can participate in various chemical reactions, including condensation to form hydrazones or participation in cycloaddition reactions. Its chemical properties are influenced by the purine core's electronic characteristics and the steric effects of the substituents.
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of a hydrazino group can affect these properties by altering intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions. Analytical techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can be used to study these properties.
Chemical Properties Analysis
The chemical properties of this compound, including acidity/basicity, reactivity towards electrophiles or nucleophiles, and redox potential, are key to understanding its behavior in various environments. These properties are determined by the electronic structure of the purine core and the nature of the substituents, particularly the hydrazino group.
References for the provided information can be found in the following studies and reviews:
- Rahat et al. (1974) studied the ionisation and methylation reactions of purine-6,8-diones, which can provide insights into the chemical properties of similar compounds (Rahat, Bergmann, & Tamir, 1974).
- Gobouri (2020) and Khaliullin et al. (2010) explored the synthesis of purine derivatives, offering a foundation for understanding the synthetic pathways that might be relevant for the compound (Gobouri, 2020), (Khaliullin & Klen, 2010).
特性
IUPAC Name |
8-hydrazinyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O2/c1-6(2)4-5-17-7-8(13-10(17)15-12)16(3)11(19)14-9(7)18/h6H,4-5,12H2,1-3H3,(H,13,15)(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUYKHAUFDYSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NN)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-1,3-thiazol-2-yl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5811118.png)
![1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5811120.png)


![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)

![3-ethoxy-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5811149.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)
![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5811171.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)
